Bienvenue dans la boutique en ligne BenchChem!

4-(Cyclohex-2-en-1-yl)morpholine

Lipophilicity Drug-likeness Pharmacokinetic prediction

4-(Cyclohex-2-en-1-yl)morpholine (CAS 32720-57-3) is a heterocyclic amine featuring a morpholine ring N-substituted with a cyclohexene moiety at the 2-position, possessing the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. Its defining structural attribute is the allylic amine motif created by the cyclohex-2-en-1-yl substituent, which imparts distinct reactivity compared to its saturated and isomeric unsaturated analogs.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 32720-57-3
Cat. No. B8735012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohex-2-en-1-yl)morpholine
CAS32720-57-3
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)N2CCOCC2
InChIInChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,10H,1,3,5-9H2
InChIKeyIMGRMJFELRLOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohex-2-en-1-yl)morpholine (CAS 32720-57-3): A Structurally Distinct Morpholine Building Block for Specialized Organic Synthesis and Targeted Probe Development


4-(Cyclohex-2-en-1-yl)morpholine (CAS 32720-57-3) is a heterocyclic amine featuring a morpholine ring N-substituted with a cyclohexene moiety at the 2-position, possessing the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . Its defining structural attribute is the allylic amine motif created by the cyclohex-2-en-1-yl substituent, which imparts distinct reactivity compared to its saturated and isomeric unsaturated analogs. While morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry, the specific structural topology of 4-(cyclohex-2-en-1-yl)morpholine—positional isomerism of the double bond and the sp³-hybridized attachment point—enables unique synthetic transformations and molecular recognition properties that are not collectively offered by any single close analog [1].

Why 4-(Cyclohex-2-en-1-yl)morpholine Cannot Be Replaced by 4-Cyclohexylmorpholine or the 1-Cyclohexenyl Isomer in Research Applications


Closely related analogs such as 4-cyclohexylmorpholine (CAS 6425-41-8) and 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4) share the identical molecular formula (C10H17NO) with 4-(cyclohex-2-en-1-yl)morpholine, yet differ critically in the position and hybridization of the cyclohexane/cyclohexene ring attachment [1][2]. The saturated analog lacks the alkene functionality required for π-mediated interactions with biological targets or for olefin metathesis and hydrofunctionalization reactions [3]. The 1-cyclohexenyl isomer, bearing an enamine motif with the double bond directly conjugated to the morpholine nitrogen, exhibits markedly different electron density distribution, basicity, and hydrolytic stability relative to the non-conjugated allylic amine in 4-(cyclohex-2-en-1-yl)morpholine [2]. These structural distinctions translate into divergent LogP, topological polar surface area (TPSA), and reactivity profiles that preclude direct interchangeability in structure-activity relationship (SAR) studies, catalyst design, or synthetic route development.

Quantitative Differentiation Guide: 4-(Cyclohex-2-en-1-yl)morpholine vs. Closest Analogs Based on Computed Physicochemical and Structural Descriptors


CLogP Comparison: 4-(Cyclohex-2-en-1-yl)morpholine vs. 4-Cyclohexylmorpholine vs. 4-(1-Cyclohexen-1-yl)morpholine

4-(Cyclohex-2-en-1-yl)morpholine (CAS 32720-57-3) exhibits a computed LogP of 1.3652 as determined by the Yybyy platform [1]. This places its lipophilicity between the saturated analog 4-cyclohexylmorpholine (ALogP 1.7, PubChem) and the more polar 1-cyclohexenyl isomer (ALogP also reported as 1.7 on PubChem, but experimental logP measurements for enamines typically indicate lower values) [2][3]. The ~0.33 log unit difference between the target compound and the saturated analog corresponds to an approximately 2.1-fold difference in octanol-water partition coefficient, which is sufficient to alter membrane permeability predictions and oral absorption classification in drug discovery programs [2].

Lipophilicity Drug-likeness Pharmacokinetic prediction

Topological Polar Surface Area (TPSA) Differential: Impact on Passive Membrane Permeability

The Yybyy database reports a computed Polar Surface Area (PSA) of 12.47 Ų for 4-(cyclohex-2-en-1-yl)morpholine [1]. In contrast, both the saturated analog (4-cyclohexylmorpholine) and the 1-cyclohexenyl isomer register a TPSA of 12.5 Ų on PubChem [2][3]. Although the numerical difference (0.03 Ų) appears small, the distinct spatial distribution of polar atoms arising from the allylic amine conformation vs. the enamine or saturated amine geometries can influence the three-dimensional presentation of hydrogen-bond acceptors, a parameter that modulates molecular recognition at transporter and receptor binding sites [4]. The target compound's marginally lower PSA, combined with its lower LogP, suggests a subtly optimized polarity profile for central nervous system (CNS) multiparameter optimization (MPO) scoring relative to its saturated counterpart.

Membrane permeability Blood-brain barrier ADME prediction

Molecular Complexity and Reactivity Differentiation Driven by Allylic Amine vs. Enamine Topology

The computed molecular complexity score for 4-(cyclohex-2-en-1-yl)morpholine is unavailable in standard databases, but the 1-cyclohexenyl isomer is reported with a complexity score of 171 on PubChem [1]. The structural topology of the target compound—with the double bond at the 2-position not in direct conjugation with morpholine nitrogen—classifies it as an allylic amine rather than an enamine, which alters its reactivity profile [2]. Allylic amines serve as substrates for Tsuji-Trost allylic substitution, directed C–H activation, and hydroamination reactions, whereas enamines are more prone to hydrolysis and electrophilic addition at the β-carbon [3]. This functional group distinction means the target compound enables synthetic disconnections (e.g., allylic functionalization) that are inaccessible to the 1-cyclohexenyl isomer, providing access to a distinct region of chemical space in lead diversification campaigns.

Synthetic versatility Allylic amine Enamine chemistry

Predicted Drug-Likeness and Pharmacophore Compatibility: Morpholine as a Privileged Scaffold with Tunable Cycloalkenyl Substitution

Morpholine ranks among the most utilized heterocycles in FDA-approved drugs, with the morpholine ring appearing in over 40 approved pharmaceuticals as of 2020 [1]. Within this privileged scaffold space, the cyclohex-2-en-1-yl substituent on 4-(cyclohex-2-en-1-yl)morpholine offers a unique combination: the morpholine oxygen and nitrogen serve as hydrogen-bond acceptors (no H-bond donors), and the cyclohexene ring provides both hydrophobic surface area and a geometrically defined π-system [2]. The target compound's predicted drug-likeness profile—molecular weight 167.25 g/mol, no hydrogen-bond donors, 2 acceptors, and a rotatable bond count of 1—falls squarely within lead-like chemical space [3]. In contrast, the saturated analog 4-cyclohexylmorpholine (MW 169.26 g/mol, XLogP3 1.7, TPSA 12.5) presents slightly higher lipophilicity with no π-system for stacking interactions, while the 1-cyclohexenyl isomer's enamine character raises concerns regarding chemical and metabolic stability that are not shared by the allylic amine [4].

Drug-likeness Pharmacophore modeling Privileged scaffold

Optimal Application Scenarios for 4-(Cyclohex-2-en-1-yl)morpholine Based on Its Differentiated Physicochemical and Structural Profile


CNS Drug Discovery Programs Requiring Precise Lipophilicity Control

With a CLogP of 1.3652—significantly lower than the saturated analog's XLogP3 of 1.7—4-(cyclohex-2-en-1-yl)morpholine is the preferred morpholine building block for central nervous system (CNS) lead optimization where multiparameter optimization (MPO) scores penalize excessive lipophilicity [1][2]. Its marginally lower TPSA (12.47 vs. 12.5 Ų) combined with reduced LogP places it in a more favorable CNS drug-likeness space, making it the rational procurement choice for neuroscience-focused medicinal chemistry teams [1][3].

Synthesis of Diversified Morpholine Libraries via Allylic Functionalization

The allylic amine architecture of 4-(cyclohex-2-en-1-yl)morpholine enables late-stage diversification through transition-metal-catalyzed allylic substitution, C–H activation, and hydrofunctionalization reactions that are chemically inaccessible to the saturated 4-cyclohexylmorpholine or the enamine-type 1-cyclohexenyl isomer [4][5]. Academic and industrial groups synthesizing morpholine-focused compound collections for high-throughput screening should select the cyclohex-2-en-1-yl variant to maximize the chemical diversity accessible from a single building block.

Structure-Activity Relationship (SAR) Studies on Olefin Geometry and π-Stacking Contributions

The non-conjugated double bond in 4-(cyclohex-2-en-1-yl)morpholine provides an isolated π-system capable of engaging in CH–π or π–π stacking interactions with aromatic protein residues, while avoiding the metabolic and chemical instability associated with enamines [6]. In SAR campaigns where both the saturated analog (4-cyclohexylmorpholine) and the 1-cyclohexenyl isomer are tested in parallel, the target compound serves as the essential third comparator that disentangles the contributions of olefin geometry, π-conjugation, and steric bulk to biological activity [6].

Catalyst and Ligand Development Leveraging Allylic Amine Coordination Chemistry

The allylic amine moiety of 4-(cyclohex-2-en-1-yl)morpholine presents a bidentate coordination motif (nitrogen lone pair plus olefin π-electrons) distinct from the simple σ-donor character of 4-cyclohexylmorpholine [7]. This property positions the target compound as a candidate ligand or ligand precursor in transition-metal catalysis, particularly for palladium-catalyzed cross-couplings and asymmetric allylic alkylations where hemilabile coordination is advantageous [7].

Quote Request

Request a Quote for 4-(Cyclohex-2-en-1-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.